molecular formula C15H16O5 B8476051 4-hydroxy-8-methyl-7-(tetrahydro-2H-pyran-2-yloxy)-2H-chromen-2-one

4-hydroxy-8-methyl-7-(tetrahydro-2H-pyran-2-yloxy)-2H-chromen-2-one

Cat. No.: B8476051
M. Wt: 276.28 g/mol
InChI Key: WUGCQUYNNKKXGB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxy group, a methyl group, and a tetrahydropyran-2-yl ether group attached to a benzopyran core. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the benzopyran core. This can be achieved through a condensation reaction between a phenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of Tetrahydropyran-2-yl Ether: The tetrahydropyran-2-yl ether group can be formed by reacting the hydroxy group with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrahydropyran-2-yl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzopyran core can interact with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress, inhibition of inflammatory pathways, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.

    Benzopyran: The core structure of the compound, which can be functionalized to form various derivatives.

    4-Hydroxy-2H-1-benzopyran-2-one: A related compound with a hydroxy group and benzopyran core but lacking the tetrahydropyran-2-yl ether group.

Uniqueness

4-Hydroxy-8-methyl-7-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-1-benzopyran-2-one is unique due to the presence of the tetrahydropyran-2-yl ether group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

4-hydroxy-8-methyl-7-(oxan-2-yloxy)chromen-2-one

InChI

InChI=1S/C15H16O5/c1-9-12(19-14-4-2-3-7-18-14)6-5-10-11(16)8-13(17)20-15(9)10/h5-6,8,14,16H,2-4,7H2,1H3

InChI Key

WUGCQUYNNKKXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2O)OC3CCCCO3

Origin of Product

United States

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